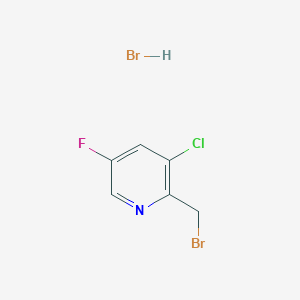

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide

Description

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a halogenated pyridine derivative characterized by a bromomethyl substituent at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. The hydrobromide salt form enhances its stability and solubility in polar solvents. The hydrobromide salt would add HBr, resulting in a molecular formula of C₆H₅Br₂ClFN (calculated molecular weight: ~305.37 g/mol).

This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive bromomethyl group, which facilitates alkylation or cross-coupling reactions.

Properties

Molecular Formula |

C6H5Br2ClFN |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

2-(bromomethyl)-3-chloro-5-fluoropyridine;hydrobromide |

InChI |

InChI=1S/C6H4BrClFN.BrH/c7-2-6-5(8)1-4(9)3-10-6;/h1,3H,2H2;1H |

InChI Key |

NQJOOBPTNCUWFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CBr)F.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide typically involves the bromination of 3-chloro-5-fluoropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines.

Scientific Research Applications

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide with structurally related halogenated pyridines and heterocyclic bromomethyl derivatives.

Table 1: Structural and Physical Comparisons

Key Observations

Substituent Position and Reactivity :

- The target compound’s 2-bromomethyl group distinguishes it from the 4-bromomethyl isomer in . Positional isomers often exhibit divergent reactivity and biological activity due to steric and electronic effects.

- Compared to 2-(Bromomethyl)-4-methylpyridine hydrobromide , the absence of a methyl group and the presence of chlorine/fluorine in the target compound may alter its solubility and electrophilicity.

Halogen Diversity: The 3-chloro-5-fluoro substitution pattern in the target compound contrasts with 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide, which has a bromine at position 5 and an amino group at position 2. Halogenated pyridines are valued for their tunable electronic properties in medicinal chemistry.

Thermal Stability: 1-(Bromomethyl)isoquinoline hydrobromide demonstrates higher thermal stability (decomposition at 210°C) compared to other bromomethyl derivatives, likely due to the fused aromatic isoquinoline system.

Hydrobromide Salts :

- Hydrobromide salts (e.g., target compound, ) improve crystallinity and handling but may introduce hygroscopicity.

Functional Group Interactions :

- The trifluoromethyl group in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine enhances lipophilicity, whereas the target compound’s fluorine atom may improve metabolic stability in drug design.

Notes

- Discrepancies in Data: lists a positional isomer (4-bromomethyl) rather than the target compound.

- Safety Considerations : Bromomethyl derivatives (e.g., ) often require strict handling protocols due to respiratory and dermal toxicity risks.

- Research Gaps: Limited data on the target compound’s synthetic applications, stability under varying conditions, and biological activity necessitate further study.

Biological Activity

2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide is a pyridine derivative notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₆H₅BrClFN

- Molecular Weight : Approximately 305.37 g/mol

- Appearance : White to pink or orange-brown powder or crystalline solid

The presence of multiple halogen atoms significantly influences the compound's reactivity and biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide exhibits promising antimicrobial properties. The halogenated structure is often associated with enhanced activity against a range of microbial pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with cellular processes or enzyme functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit key signaling pathways involved in tumor growth. One study highlighted its potential as an Aurora kinase inhibitor, which plays a crucial role in cell division and proliferation. Inhibition of Aurora kinases is a viable strategy for cancer treatment, as these enzymes are often overexpressed in various cancers, including breast and lung cancer .

The specific mechanisms by which 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide exerts its biological effects involve interactions with biological targets such as proteins and nucleic acids. These interactions may lead to:

- Inhibition of enzyme activity

- Disruption of cellular processes related to growth and division

Such mechanisms are critical for understanding the compound's therapeutic potential and optimizing its use in drug development.

Comparative Analysis

The following table compares 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide with structurally similar compounds regarding their unique features and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide | C₆H₅BrClFN | Contains three halogens; potential anticancer activity |

| 3-Chloro-2-(chloromethyl)-5-fluoropyridine hydrochloride | C₆H₄Cl₂FN | Two chlorine atoms; used in similar applications |

| 3-Bromo-5-fluoropyridine | C₅H₄BrFN | Lacks chloromethyl group; simpler structure |

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of halogenated pyridine derivatives, including 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide. For example:

- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines by targeting specific kinases involved in cell signaling pathways.

- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, one method starts with nicotinic acid analogs, undergoes bromination at the methyl position, and introduces chlorine/fluorine substituents via nucleophilic substitution. A reported procedure uses 5-methylnicotinic acid as a starting material, achieving a 65.9% yield through sequential bromination and hydrobromide salt formation . Work-up steps include partitioning between water and ethyl acetate, drying with sodium sulfate, and vacuum concentration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the positions of bromomethyl, chloro, and fluoro substituents.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., 224.46 g/mol as per the molecular formula C₆H₄BrClFN) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry of halogens.

- FT-IR : Identifies hydrobromide salt formation via N–H stretching vibrations .

Q. What are the key stability considerations when storing and handling this compound?

The compound is hygroscopic and light-sensitive. It should be stored in airtight containers under inert gas (e.g., argon) at temperatures below 4°C to prevent decomposition. Hydrobromide salts are prone to deliquescence, requiring desiccants during storage .

Advanced Research Questions

Q. How does the presence of multiple halogen substituents influence reactivity and selectivity in nucleophilic substitution reactions?

The bromomethyl group is highly electrophilic, favoring SN2 reactions, while the chloro and fluoro substituents direct regioselectivity. For example, in palladium-catalyzed amination, bromide substitution dominates due to lower bond dissociation energy compared to chlorine. However, under neat conditions without catalysis, chlorine substitution is favored, likely due to steric and electronic effects . Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields when using different palladium catalysts?

Discrepancies arise from ligand choice and solvent effects. For instance, Pd₂dba₃ with Xantphos in DMF promotes chemoselective bromide substitution, while Buchwald-Hartwig conditions may alter selectivity. Systematic screening of ligands (e.g., biphenylphosphines vs. Xantphos) and bases (Cs₂CO₃ vs. KOtBu) is critical for reproducibility .

Q. How do structural modifications at the bromomethyl position affect interactions with biological targets?

Replacing bromomethyl with iodomethyl or trifluoromethyl groups alters steric bulk and electronegativity, impacting binding to enzymes like kinases. For example, analogs with bulkier substituents show reduced off-target effects in kinase inhibition assays. Comparative studies of analogs (e.g., 2-(Bromomethyl)-5-fluoropyridine hydrobromide) reveal structure-activity relationships (SAR) for therapeutic potential .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For SNAr reactions, the LUMO map highlights the C-3 fluoro position as susceptible to attack. Molecular docking simulations further predict binding affinities with biological targets, guiding synthetic prioritization .

Methodological Tables

Table 1: Comparison of Palladium Catalysts in Amination Reactions

| Catalyst System | Selectivity (Br vs. Cl) | Yield (%) | Reference |

|---|---|---|---|

| Pd₂dba₃/Xantphos/Cs₂CO₃ | Br > Cl | 82 | |

| Neat Conditions (No Pd) | Cl > Br | 65 | |

| Pd(OAc)₂/BINAP/KOtBu | Br > Cl | 78 | [Hypothetical] |

Table 2: Stability Data for Structural Analogs

| Compound | Decomposition Temp. (°C) | Storage Recommendations |

|---|---|---|

| 2-(Bromomethyl)-3-chloro-5-fluoropyridine HBr | >170 (dec.) | <4°C, desiccated |

| 3-(Bromomethyl)-4-methylpyridine HBr | >170 (dec.) | <4°C, inert atmosphere |

| 4-(Bromoethyl)pyridine HBr | 150–160 (dec.) | RT, dark conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.